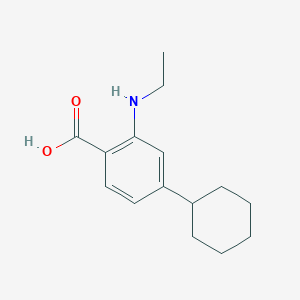![molecular formula C20H27NSn B14640893 (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine CAS No. 56637-24-2](/img/structure/B14640893.png)
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine is an organic compound that features a butyl-substituted phenyl group and a trimethylstannyl-substituted phenyl group connected by a methanimine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine typically involves the following steps:
Formation of the Butylphenylamine: This can be achieved by the alkylation of aniline with butyl halides under basic conditions.
Synthesis of the Trimethylstannylphenylaldehyde: This involves the stannylation of a phenyl group using trimethyltin chloride in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of the butylphenylamine with the trimethylstannylphenylaldehyde under acidic or basic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylstannyl group can facilitate binding to specific sites, while the methanimine linkage can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar structural properties but different functional groups.
Trifluoromethylbenzimidazole: Another compound with a similar aromatic structure but different substituents.
Uniqueness
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine is unique due to the presence of both butyl and trimethylstannyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in research and industry.
Propiedades
Número CAS |
56637-24-2 |
|---|---|
Fórmula molecular |
C20H27NSn |
Peso molecular |
400.1 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-1-(4-trimethylstannylphenyl)methanimine |
InChI |
InChI=1S/C17H18N.3CH3.Sn/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;;;/h5-6,8-14H,2-3,7H2,1H3;3*1H3; |
Clave InChI |
IXEFZZNEASSDMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


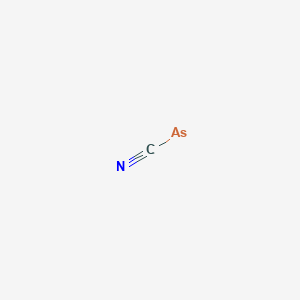


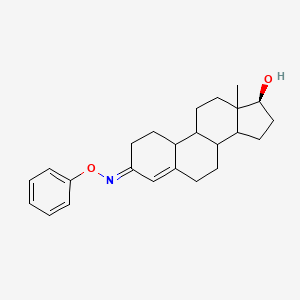



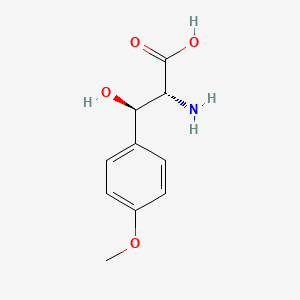
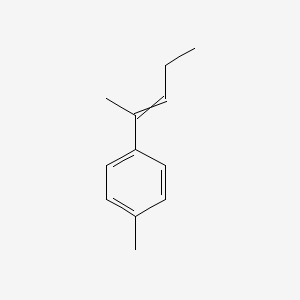
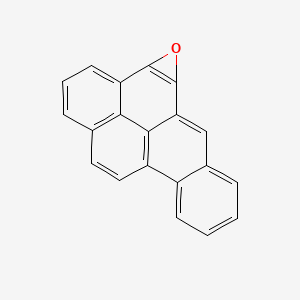
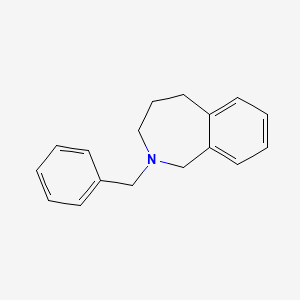
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
